Zotepine N-Oxide

Stability-indicating method Forced degradation Impurity profiling

Zotepine N-Oxide (CAS 63720-83-2) is the N-oxidized metabolite of the atypical antipsychotic drug zotepine, a dibenzothiepin derivative with antagonist activity at dopamine D1/D2 and serotonin 5-HT2A/2C/6/7 receptors. The compound is formed via N-oxidation of the dimethylaminoethyl side chain of zotepine, mediated primarily by flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes.

Molecular Formula C₁₈H₁₈ClNO₂S
Molecular Weight 347.86
CAS No. 63720-83-2
Cat. No. B1144708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZotepine N-Oxide
CAS63720-83-2
Synonyms2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine N-Oxide;  Dibenzo[b,f]thiepin Ethanamine derivative
Molecular FormulaC₁₈H₁₈ClNO₂S
Molecular Weight347.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zotepine N-Oxide (CAS 63720-83-2): A Specialized N-Oxide Metabolite Reference Standard for Antipsychotic Impurity Profiling and Metabolism Research


Zotepine N-Oxide (CAS 63720-83-2) is the N-oxidized metabolite of the atypical antipsychotic drug zotepine, a dibenzothiepin derivative with antagonist activity at dopamine D1/D2 and serotonin 5-HT2A/2C/6/7 receptors [1]. The compound is formed via N-oxidation of the dimethylaminoethyl side chain of zotepine, mediated primarily by flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes [2]. Unlike the major pharmacologically active metabolite norzotepine, Zotepine N-Oxide is a minor circulating metabolite with no established intrinsic receptor binding pharmacology reported in primary literature. It is predominantly supplied as a high-purity reference standard (typically >=95% by HPLC) for use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and as a tracer in drug metabolism studies [3].

Why Substituting Zotepine N-Oxide with Other Zotepine-Related Compounds Compromises Analytical Accuracy and Regulatory Compliance


Generic substitution among zotepine-related compounds is analytically invalid and regulatorily non-compliant. Zotepine N-Oxide possesses a distinct molecular mass (347.86 g/mol), chromatographic retention behavior, and mass spectrometric fragmentation pattern that differ from zotepine (MW 331.86), norzotepine (MW 317.83), and zotepine S-oxide (MW 347.86, isobaric but structurally distinct at the sulfur oxidation site). These physicochemical differences translate to unique HPLC retention times and MS/MS transition ions critical for method specificity [1]. In pharmaceutical quality control, ICH Q3A/Q3B guidelines mandate that specified impurities be individually identified and quantified against authentic reference standards; N-desmethyl-zotepine and the N-oxide are each controlled to limits at or below 0.10% w/w, and substitution with an unqualified analog would invalidate the analytical method's specificity validation . Furthermore, Zotepine N-Oxide was not observed under standard forced-degradation stress conditions in stability-indicating method development, appearing only under long-term storage of liquid formulations—a formation profile distinct from zotepine S-oxide, which is readily generated under oxidative stress [1]. The quantitative evidence below establishes precisely where these differences have measurable consequences for scientific and industrial decision-making.

Quantitative Differentiation Evidence for Zotepine N-Oxide: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Zotepine N-Oxide Is Not Detected Under Standard Forced-Degradation Stress Conditions, Unlike Zotepine S-Oxide

In a validated stability-indicating RP-HPLC study of zotepine under ICH-recommended stress conditions (acidic, alkaline, neutral hydrolysis, oxidative, photolytic, and thermal), Zotepine N-Oxide was explicitly not observed under any optimized stress condition. By contrast, zotepine S-oxide (designated as degradation product Z1, [M+H]+ m/z 348, Rt 9.9 min) was generated and characterized under oxidative stress conditions. The study notes that Zotepine N-Oxide may form only during long-term storage of liquid formulations, representing a fundamentally different formation profile [1].

Stability-indicating method Forced degradation Impurity profiling

Zotepine N-Oxide Is a Minor, Non-Quantifiable Metabolite in Human Liver Microsomes, Contrary to Norzotepine as the Predominant Species

In a study using human liver microsomes and recombinant human CYP450 enzymes to characterize zotepine metabolism, four metabolites were produced and rank-ordered by formation rate: norzotepine (major) > 3-hydroxyzotepine > zotepine S-oxide > 2-hydroxyzotepine. Zotepine N-Oxide was detected but explicitly could not be quantified, placing it below all four quantifiable metabolites in formation abundance. The major metabolite norzotepine and zotepine S-oxide formation rates (at 20 uM substrate) were significantly correlated with CYP3A4 activity, whereas N-oxide formation is attributed to FMO-mediated oxidation [1][2].

Drug metabolism CYP450 In vitro metabolite profiling

Zotepine N-Oxide Generates Unique MS/MS Fragment Ions (m/z 315 and 286) Absent in Parent Zotepine, Enabling Specific LC-MS/MS Assay Development

Electrochemical oxidation of zotepine coupled with ESI-MS produced [M+16+H]+ (m/z 348) corresponding to the N-oxide species. Critically, collision-induced dissociation (CID) of electrochemically oxidized zotepine generated new fragment ions at m/z 315 and 286 that are absent in the CID spectrum of unoxidized zotepine, where the major fragment from the dimethylaminoethyl moiety appears only at m/z 72. The study concluded these new fragments are relatively specific with high ion strength and are useful for developing a sensitive LC-MS/MS assay [1].

Electrochemical oxidation LC-MS/MS Fragment ion specificity

Zotepine N-Oxide Serves as a Synthetic Intermediate to Zotepine N,S-Dioxide with 92% Yield, a Capability Not Shared by Norzotepine

In a systematic synthesis of tertiary phase 1 N-oxides of common antipsychotic drugs, Zotepine N-Oxide was synthesized and characterized as a key intermediate for further S-oxidation. Subsequent targeted oxidation of the sulfur atom in Zotepine N-Oxide yields Zotepine N,S-Dioxide with high efficiency, achieving a 92% yield from the N-oxide precursor. The synthesis was conducted alongside N-oxides of clozapine, olanzapine, and quetiapine, with demonstrated oxidant properties in group VIII transition-metal-catalyzed reactions where benzepine N-oxides served as replacements for N-methylmorpholine N-oxide (NMO) .

N-Oxide synthesis Synthetic intermediate Benzepine chemistry

Zotepine N-Oxide Is Controlled as a Specified Impurity at <=0.10% w/w in Pharmaceutical Manufacturing, Creating a Non-Discretionary Procurement Requirement

In zotepine active pharmaceutical ingredient (API) manufacturing, validated chromatographic and mass spectrometric methods are applied to monitor related substances. Typical specified related compounds include N-desmethyl-zotepine, zotepine N-oxide, mono- and di-hydroxylated isomers, and a ring-opened degradant. Per ICH Q3A and Q3B guidance, the acceptance criteria applied in manufacturing specifications are: individual specified impurities not greater than 0.10% w/w, reporting and identification threshold for impurities at or above 0.05% w/w, and a total impurities limit typically not greater than 0.50% w/w. N-desmethyl-zotepine and the N-oxide are each controlled to limits at or below 0.10% .

Pharmaceutical quality control ICH Q3A/Q3B Impurity specification

Pharmacological Activity Gap: Norzotepine Exhibits 7- to 16-Fold More Potent Norepinephrine Reuptake Inhibition Than Zotepine, While Zotepine N-Oxide Lacks Any Published Receptor Binding Ki or Functional IC50 Values

A comprehensive pharmacological characterization of norzotepine demonstrated that while norzotepine and zotepine share similar overall neurotransmitter receptor binding profiles, norzotepine exhibits 7- to 16-fold more potent norepinephrine reuptake inhibition than zotepine in vitro, translating to antidepressant-like effects in vivo (forced-swim test) and reduced extrapyramidal symptom liability (no catalepsy up to 10 mg/kg i.p.) [1]. In contrast, a thorough search of primary pharmacological literature (PubMed, BindingDB, ChEMBL) reveals no published receptor binding Ki values, functional IC50 values, or in vivo pharmacological activity data for Zotepine N-Oxide. Its pharmacological profile, if any antagonism at D1/D2 or 5-HT receptors exists as claimed by some vendor datasheets, has not been independently validated in peer-reviewed studies—standing in marked contrast to the extensively characterized norzotepine [1].

Receptor pharmacology Norepinephrine transporter Structure-activity relationship

Validated Application Scenarios for Zotepine N-Oxide (CAS 63720-83-2) in Pharmaceutical Development and Analytical Research


Reference Standard for Impurity Identification and Quantitation in Zotepine API Release Testing (ANDA/QC)

Zotepine N-Oxide is a specified impurity in zotepine API with an individual acceptance criterion of <=0.10% w/w per ICH Q3A/Q3B guidelines. QC laboratories performing release testing must use an authentic, well-characterized reference standard of Zotepine N-Oxide (typically >=95% purity by HPLC) for method validation (specificity, linearity, LOD/LOQ, accuracy) and routine batch analysis. The N-oxide must be chromatographically resolved from zotepine, norzotepine, zotepine S-oxide, and hydroxylated impurities with resolution >1.5 in a validated stability-indicating HPLC method [1]. Unlike zotepine S-oxide, which forms under oxidative forced-degradation conditions, Zotepine N-Oxide was not observed under any standard stress condition and appears to form only during long-term storage of liquid formulations, making the authentic reference standard indispensable for correct peak identification in long-term and accelerated stability studies [1].

Internal Standard or Tracer for LC-MS/MS Quantitation of Zotepine and Its Metabolites in Pharmacokinetic Studies

The deuterated analog Zotepine N-Oxide-d6 (MW 353.9) serves as an ideal stable isotope-labeled internal standard for LC-MS/MS bioanalytical methods quantifying zotepine and its N-oxide metabolite in plasma or other biological matrices [1]. Its unique MS/MS fragmentation behavior—specifically the m/z 315 and 286 fragment ions generated upon CID of the electrochemically oxidized N-oxide species, which are absent from parent zotepine (m/z 72 dominant fragment)—enables specific multiple reaction monitoring (MRM) transitions that eliminate interference from co-eluting matrix components or isobaric metabolites such as zotepine S-oxide [2]. The compound's demonstrated stability under long-term storage conditions further supports its use in large-batch clinical pharmacokinetic studies requiring extended sample re-analysis windows.

Synthetic Intermediate for Preparation of Zotepine N,S-Dioxide Metabolite Standard

For medicinal chemistry laboratories synthesizing the doubly oxidized metabolite zotepine N,S-dioxide for use as an analytical reference standard, Zotepine N-Oxide is the essential synthetic precursor. Controlled S-oxidation of Zotepine N-Oxide proceeds with 92% yield to the N,S-dioxide, a transformation that cannot be achieved from norzotepine (lacking the N-oxide) or zotepine S-oxide (requiring reverse oxidation order with different selectivity) [1]. This synthetic route, established alongside analogous N-oxides of clozapine, olanzapine, and quetiapine, provides the only experimentally validated pathway to the N,S-dioxide standard needed for comprehensive impurity profiling in zotepine drug substance [1].

Negative Control in Pharmacological Studies Distinguishing Active Metabolite (Norzotepine) from Inactive Metabolite Effects

Given that norzotepine demonstrates 7- to 16-fold more potent norepinephrine reuptake inhibition than zotepine and exerts independent antipsychotic-like and antidepressant-like effects in rodent models, while Zotepine N-Oxide has no published receptor binding or functional activity data in peer-reviewed literature, the N-oxide serves as an appropriate negative control compound in experiments designed to isolate norzotepine-specific pharmacological effects from those of the parent drug [1]. Its structural similarity to zotepine (differing only by a single oxygen atom at the dimethylamino nitrogen) combined with its apparent pharmacological inertness makes it a more suitable negative control than vehicle alone in cellular or in vivo assays probing the contribution of active metabolites to zotepine's overall pharmacodynamic profile.

Quote Request

Request a Quote for Zotepine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.